molecular formula C11H9NOS B2705546 2-(4-methylphenyl)-1,3-thiazole-5-carbaldehyde CAS No. 921061-16-7; 921124-57-4

2-(4-methylphenyl)-1,3-thiazole-5-carbaldehyde

Cat. No.: B2705546
CAS No.: 921061-16-7; 921124-57-4
M. Wt: 203.26
InChI Key: MQUFKDMUTLOWEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methylphenyl)-1,3-thiazole-5-carbaldehyde is a chemical compound with the molecular formula C11H9NOS. It is a derivative of thiazole, a five-membered ring containing nitrogen and sulfur atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-1,3-thiazole-5-carbaldehyde typically involves the reaction of 2-m-tolylthiazole with appropriate reagents to introduce the aldehyde functional group at the 5-position. One common method involves the use of Vilsmeier-Haack reaction, where the thiazole compound reacts with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to yield the desired aldehyde .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-methylphenyl)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thiazole ring can also interact with various biological pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the tolyl group and the aldehyde functional group, which confer distinct chemical reactivity and biological activity compared to other thiazole derivatives .

Properties

CAS No.

921061-16-7; 921124-57-4

Molecular Formula

C11H9NOS

Molecular Weight

203.26

IUPAC Name

2-(3-methylphenyl)-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C11H9NOS/c1-8-3-2-4-9(5-8)11-12-6-10(7-13)14-11/h2-7H,1H3

InChI Key

MQUFKDMUTLOWEC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=NC=C(S2)C=O

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.